Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate
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Overview
Description
Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate: is a chemical compound known for its unique structure and properties It consists of two 2,3-dibromopropyl groups attached to an aziridin-1-ylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate typically involves the reaction of aziridine with 2,3-dibromopropyl phosphonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and protein interactions. It can be used as a probe to investigate the mechanisms of various biological processes .
Medicine: Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents .
Industry: Industrially, the compound is used in the production of flame retardants and other specialty chemicals. Its brominated structure provides flame-retardant properties, making it useful in the manufacture of fire-resistant materials .
Mechanism of Action
The mechanism of action of Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-BDBPE): A brominated flame retardant with similar applications in fire-resistant materials.
Tetrabromobisphenol A bis(allyl ether) (TBBPA-BAE): Another brominated compound used in the production of flame retardants.
Uniqueness: Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate is unique due to its aziridine moiety, which imparts distinct chemical reactivity and biological activity. This sets it apart from other brominated compounds that may lack this functional group .
Properties
CAS No. |
36897-96-8 |
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Molecular Formula |
C8H14Br4NO3P |
Molecular Weight |
522.79 g/mol |
IUPAC Name |
1-[bis(2,3-dibromopropoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C8H14Br4NO3P/c9-3-7(11)5-15-17(14,13-1-2-13)16-6-8(12)4-10/h7-8H,1-6H2 |
InChI Key |
CUEXPQJPBBTFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origin of Product |
United States |
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